1-(3,4-difluorophenyl)-4-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine
Description
1-(3,4-Difluorophenyl)-4-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine is a pyrazolopyrimidine derivative featuring a 3,4-difluorophenyl group at the 1-position and a 2-methylprop-2-en-1-yl-substituted piperazine at the 4-position. Pyrazolo[3,4-d]pyrimidines are known for their kinase inhibitory activity, particularly in oncology and immunology research. The difluorophenyl moiety enhances metabolic stability and lipophilicity, while the allyl-substituted piperazine may confer conformational flexibility for target binding .
Properties
IUPAC Name |
1-(3,4-difluorophenyl)-4-[4-(2-methylprop-2-enyl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N6/c1-13(2)11-25-5-7-26(8-6-25)18-15-10-24-27(19(15)23-12-22-18)14-3-4-16(20)17(21)9-14/h3-4,9-10,12H,1,5-8,11H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROCFKTLDOOYURK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1CCN(CC1)C2=NC=NC3=C2C=NN3C4=CC(=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-difluorophenyl)-4-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 3,4-difluorophenyl group: This step might involve a substitution reaction using a difluorobenzene derivative.
Attachment of the piperazine moiety: This can be done through nucleophilic substitution reactions.
Addition of the 2-methylprop-2-en-1-yl group: This step might involve alkylation reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-difluorophenyl)-4-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halides or nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxyl or carbonyl derivatives, while reduction might yield saturated compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: As a potential therapeutic agent for various diseases.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3,4-difluorophenyl)-4-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. These targets might include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Analysis and Molecular Properties
The following table summarizes key structural differences and molecular properties of analogous compounds:
*Molecular formula and weight of the target compound are inferred from analogues.
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 3,4-difluorophenyl group (electron-withdrawing) contrasts with methoxy (electron-donating) in . Fluorine atoms enhance metabolic stability and membrane permeability, whereas methoxy groups increase aqueous solubility but may reduce enzymatic resistance .
- This flexibility could optimize binding to kinases with deep hydrophobic pockets .
- Steric Effects : Bulky substituents like 4-methylbenzyl () or dichlorobenzyl () may hinder target engagement, whereas the allyl group in the target compound balances steric bulk and flexibility .
Pharmacological Insights
While direct activity data for the target compound is unavailable, analogues provide clues:
- Kinase Inhibition : Compounds with 4-phenylpiperazine () show activity against kinases like GPR35 and GPR55, suggesting the target’s allyl-piperazine may enhance selectivity for related targets .
- Metabolic Stability : Fluorinated derivatives (e.g., ) resist CYP450-mediated oxidation better than methyl- or methoxy-substituted analogues .
- Solubility : Methoxy groups () improve solubility but reduce blood-brain barrier penetration compared to difluorophenyl .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
